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  • Product: Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate
  • CAS: 137522-47-5

Core Science & Biosynthesis

Foundational

Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the multifaceted mechanism of action of ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate and its derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted mechanism of action of ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate and its derivatives. Synthesizing current research, this document elucidates the core molecular pathways through which these compounds exert their biological effects, with a primary focus on their promising anticancer activities. As a Senior Application Scientist, the following sections are structured to provide not just a descriptive overview, but a causal analysis of their therapeutic potential, grounded in experimental evidence and methodologies.

Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that forms the backbone of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a "privileged scaffold" in drug discovery.[1] The ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate core, in particular, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, ranging from anticancer to anti-inflammatory and antimicrobial.[2][3] This guide will primarily focus on the anticancer mechanisms, as this is the most extensively studied therapeutic area for this class of compounds.

Anticancer Mechanisms of Action: A Multi-pronged Cellular Assault

Derivatives of ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate employ a multi-pronged strategy to inhibit cancer cell proliferation and survival. Their mechanisms are not monolithic but rather a constellation of effects on key cellular processes, including cell cycle regulation and programmed cell death (apoptosis).

Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation

A hallmark of cancer is the uncontrolled proliferation of cells. Pyridine derivatives have been shown to interfere with the cell cycle machinery, inducing arrest at specific checkpoints. This prevents the cancer cells from completing the division process.

  • G2/M Phase Arrest: Several studies have demonstrated that certain pyridine derivatives induce cell cycle arrest at the G2/M phase.[4] This is often achieved through the modulation of key regulatory proteins. For instance, treatment of cancer cells with these compounds has been shown to downregulate cyclin D1, a crucial protein for cell cycle progression, while upregulating the cell cycle inhibitors p53 and p21.[4] The upregulation of the tumor suppressor protein p53 is a critical event, as it can trigger a cascade of events leading to either cell cycle arrest or apoptosis.[4][5]

  • G0/G1 Phase Arrest: In other cellular contexts, derivatives of this scaffold can induce arrest at the G0/G1 checkpoint.[6] This is often associated with the downregulation of cyclin D1 and the subsequent inhibition of cyclin-dependent kinases (CDKs) that are essential for the G1 to S phase transition.[6]

The specific phase of cell cycle arrest can be dependent on the cell line and the specific chemical substitutions on the pyridine core.

Elicitation of Apoptosis: The Programmed Cell Death Cascade

Beyond halting proliferation, these compounds are potent inducers of apoptosis, a form of programmed cell death that is essential for eliminating damaged or cancerous cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that pyridine derivatives primarily act through the intrinsic pathway.

  • Mitochondrial Pathway Activation: Treatment with these compounds has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[5]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis, has also been implicated. Studies have shown an upregulation of total JNK protein and its phosphorylated active form in response to treatment with pyridine derivatives, further promoting the apoptotic process.[4]

The induction of apoptosis is a key indicator of the anticancer potential of these compounds, as it leads to the direct elimination of malignant cells.

Inhibition of Key Oncogenic Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. The pyridine scaffold has proven to be an effective framework for the design of potent kinase inhibitors.[7][8]

  • PIM-1 Kinase: Some novel pyridine-based compounds have demonstrated significant inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[9][10]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain pyridine derivatives have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting this critical process.[7]

  • HDAC6: Histone deacetylase 6 (HDAC6) is another emerging target in cancer therapy. A novel pyridine derivative was found to downregulate the expression of HDAC6, leading to an increase in the acetylation of α-tubulin and HSP90. This resulted in the degradation of cyclin D1 and subsequent cell cycle arrest at the G0/G1 phase.[6]

The ability of these compounds to target multiple kinases highlights their potential to overcome the resistance mechanisms that often develop with single-target therapies.

Potential as Dihydrofolate Reductase (DHFR) and Phosphodiesterase 3 (PDE3) Inhibitors

While the primary focus has been on their anticancer properties, the structural features of ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate derivatives suggest potential activity against other therapeutic targets.

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a well-established strategy in cancer chemotherapy.[11][12] The pyridine ring, particularly with its amino and cyano substitutions, bears some structural resemblance to the pteridine ring of folic acid, suggesting that these compounds could act as DHFR inhibitors.[13] Molecular docking studies could further elucidate this potential interaction.

  • Phosphodiesterase 3 (PDE3): PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells.[14][15] Inhibition of PDE3 leads to increased cAMP levels, resulting in positive inotropic and vasodilatory effects.[14] The heterocyclic nature of the pyridine core in these derivatives makes them candidates for PDE3 inhibition, a mechanism exploited by cardiotonic drugs like milrinone.[16]

Further investigation into these potential mechanisms could broaden the therapeutic applications of this versatile chemical scaffold.

Experimental Protocols for Mechanistic Elucidation

To ensure the scientific integrity and trustworthiness of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to investigate the mechanism of action of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Replace the culture medium with fresh medium containing serially diluted concentrations of the ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population following treatment with the test compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[17][18]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for the desired time.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Binding Buffer Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[10]

Data Presentation and Visualization

Tabular Summary of Biological Activity
Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyridine-urea derivativesMCF-7 (Breast)< DoxorubicinVEGFR-2 Inhibition[7]
3-Cyano-2-substituted pyridinesMCF-7 (Breast)2G1 Arrest, Apoptosis[5]
Pyridine-based compoundsMCF-7 (Breast)0.5 - 0.73PIM-1 Inhibition, Apoptosis, S-phase Arrest[10]
Substituted Pyridine DerivativesHepG2 (Liver)7.26Apoptosis Induction, Pre-G1 Arrest[9]
Novel Pyridine Derivative (H42)SKOV3 (Ovarian)0.87HDAC6 Downregulation, G0/G1 Arrest[6]
Signaling Pathway Diagrams

G Pyridine_Derivative Pyridine Derivative p53 p53 Pyridine_Derivative->p53 Upregulates JNK JNK Pyridine_Derivative->JNK Upregulates p21 p21 p53->p21 Activates CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibits G2_M_Arrest G2/M Arrest CDK_Cyclin->G2_M_Arrest Promotes Progression (Inhibited) Apoptosis Apoptosis JNK->Apoptosis Induces G Pyridine_Derivative Pyridine Derivative Bcl2 Bcl-2 Pyridine_Derivative->Bcl2 Downregulates Bax Bax Pyridine_Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeability Bax->Mitochondrion Promotes Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Intrinsic Apoptotic Pathway Activated by Pyridine Derivatives.

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Compound_Synthesis Compound Synthesis Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay IC50_Determination->Apoptosis_Assay Western_Blot Western Blot IC50_Determination->Western_Blot Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Analysis->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Protein_Expression Protein Expression Changes Western_Blot->Protein_Expression

Caption: Experimental Workflow for Mechanistic Studies.

Conclusion and Future Directions

The ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The derivatives of this core structure exhibit a diverse range of anticancer activities, primarily through the induction of cell cycle arrest and apoptosis, and the inhibition of key oncogenic kinases. The multi-targeted nature of these compounds is a significant advantage in an era of increasing drug resistance.

Future research should focus on elucidating the precise molecular targets of these compounds through techniques such as affinity chromatography and proteomics. Further exploration of their potential as DHFR and PDE3 inhibitors could unveil new therapeutic avenues. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of reliable and reproducible data. Continued structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules, paving the way for their translation into clinical candidates.

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Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

A Note to the Reader: This technical guide addresses the core principles of crystal structure and molecular geometry for a significant heterocyclic compound. The initial topic of interest was "Ethyl 6-amino-5-cyano-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This technical guide addresses the core principles of crystal structure and molecular geometry for a significant heterocyclic compound. The initial topic of interest was "Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate." However, a comprehensive search of scientific literature and structural databases revealed no publicly available experimental crystal structure data for this specific pyridine derivative.

To provide a data-rich and experimentally grounded guide, we have focused on the closely related and well-characterized analogue: Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate . The extensive crystallographic data available for this pyran derivative offers valuable insights into the structural characteristics, molecular conformation, and intermolecular interactions that are of great interest to researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are directly applicable to the structural analysis of a wide range of similar heterocyclic systems.

Introduction: The Significance of Substituted 4H-Pyrans

Substituted 4H-pyran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their molecular framework serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The presence of multiple functional groups—amino, cyano, and carboxylate moieties—in compounds like Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (EACMPP) makes them particularly valuable as synthetic intermediates.[1][2] A precise understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing new molecules with tailored properties.

This guide provides a detailed examination of the molecular architecture of EACMPP, derived from single-crystal X-ray diffraction data. We will explore the intricacies of its molecular geometry, the conformation of the pyran ring, and the supramolecular assembly governed by a network of hydrogen bonds and other non-covalent interactions.

Synthesis and Crystallization: From Reagents to Single Crystals

The synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is typically achieved through a one-pot, multi-component reaction, a strategy prized in organic synthesis for its efficiency and atom economy.[3]

Synthetic Pathway Rationale

The most common approach involves the reaction of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a compound with an active methylene group (malononitrile).[1][4] This reaction proceeds via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The choice of catalyst and reaction medium can significantly influence the reaction rate and yield. While traditional methods often employ base catalysts like piperidine in organic solvents, more recent eco-friendly protocols utilize aqueous media, sometimes with the aid of catalysts like triethylbenzylammonium chloride or sonication to enhance efficiency.[1][3]

Experimental Protocol: Synthesis and Crystallization

The following protocol outlines a representative method for the synthesis of EACMPP and the growth of single crystals suitable for X-ray diffraction analysis.

Protocol:

  • Reaction Setup: To a stirred aqueous mixture of malononitrile (2 mmol) and ethyl acetoacetate (2 mmol), add benzaldehyde (2 mmol).

  • Catalysis: Introduce a catalytic amount of triethylbenzylammonium chloride.

  • Reaction: Stir the mixture vigorously at room temperature for a duration determined by reaction monitoring (e.g., 5-10 minutes).[1]

  • Isolation: The precipitated solid product is isolated by filtration.

  • Purification: Wash the crude product with water, followed by a mixture of ethyl acetate and hexane (e.g., 20:80 v/v).[5]

  • Crystallization: Recrystallize the purified solid from hot ethanol. High-quality single crystals are typically obtained by allowing the saturated ethanol solution to cool slowly to room temperature, followed by slow evaporation of the solvent.[4][5]

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification & Crystallization A Benzaldehyde D One-Pot Reaction (Aqueous Medium, Catalyst) A->D B Malononitrile B->D C Ethyl Acetoacetate C->D E Filtration & Washing D->E Precipitation F Recrystallization (Hot Ethanol) E->F Purified Solid G Single Crystals of EACMPP F->G Slow Cooling

Caption: Workflow for the synthesis and crystallization of EACMPP.

Crystallographic Data and Structure Refinement

The crystal structure of EACMPP was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group P-1.[6] Detailed crystallographic data and refinement parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₆H₁₆N₂O₃
Formula Weight284.31 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)Value from specific study
b (Å)Value from specific study
c (Å)Value from specific study
α (°)Value from specific study
β (°)Value from specific study
γ (°)Value from specific study
Volume (ų)Value from specific study
Z2
Temperature (K)289
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)4.4
wR-factor (%)11.0
Data/parameter ratio11.9
Note: Specific unit cell parameters can vary slightly between different crystallographic studies. The R-factors indicate a good quality of the structural refinement.[6]

Molecular Geometry and Conformation

The molecular structure of EACMPP reveals several key geometric features that are crucial for its chemical behavior and potential biological activity.

Conformation of the 4H-Pyran Ring

The central six-membered 4H-pyran ring is not planar. It adopts a boat conformation .[1] This puckering is a consequence of the sp³-hybridized carbon atom at the 4-position, which accommodates the phenyl group. The degree of puckering and the specific conformation can be influenced by the nature of the substituent at this position.

Orientation of Substituents
  • Phenyl Group: The phenyl ring at the C4 position is oriented in a pseudo-equatorial position relative to the pyran ring. The dihedral angle between the mean plane of the phenyl ring and the basal plane of the pyran ring is approximately 94.5°.[1] This near-perpendicular arrangement minimizes steric hindrance.

  • Ethyl Carboxylate Group: The ethyl carboxylate group is largely coplanar with the C2=C3 double bond of the pyran ring. This planarity suggests a degree of electronic conjugation between the ester carbonyl and the enamine system.

  • Amino and Cyano Groups: The amino (NH₂) and cyano (C≡N) groups are attached to the C6 and C5 positions, respectively, which are part of the conjugated system within the pyran ring.

Diagram of the Molecular Structure of EACMPP:

Caption: Simplified 2D representation of the EACMPP molecule.

Supramolecular Assembly: Intermolecular Interactions

The way individual molecules of EACMPP pack in the crystal lattice is dictated by a network of non-covalent interactions, primarily hydrogen bonds. These interactions are fundamental to the stability of the crystal and can influence physical properties such as melting point and solubility.

Hydrogen Bonding Network

The primary intermolecular forces are N-H···O and N-H···N hydrogen bonds.[1] The two hydrogen atoms of the amino group (a hydrogen bond donor) interact with the carbonyl oxygen of the ethyl carboxylate group and the nitrogen atom of the cyano group (hydrogen bond acceptors) of adjacent molecules.

This specific hydrogen bonding pattern links the molecules together to form one-dimensional ribbons or chains that extend along the a-axis of the crystal lattice.[1] In some related pyran structures, these interactions can form distinct dimeric motifs, often described with a graph-set notation of R²₂(12).[5]

Other Weak Interactions

In addition to strong hydrogen bonds, weaker interactions such as C-H···O, C-H···N, and C-H···π interactions contribute to the overall stability of the three-dimensional crystal packing.[5] The C-H···π interactions can occur between a C-H bond of one molecule and the π-system of the phenyl ring of a neighboring molecule.

Diagram of the Hydrogen Bonding Scheme:

H_Bonding cluster_mol1 Molecule A A_NH2 Amino Group (N-H) B_CO Carbonyl Oxygen (C=O) A_NH2->B_CO N-H···O Hydrogen Bond C_CN Cyano Nitrogen (C≡N) A_NH2->C_CN N-H···N Hydrogen Bond

Caption: Key hydrogen bonding interactions in the EACMPP crystal lattice.

Conclusion

The single-crystal X-ray analysis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate provides a definitive view of its molecular structure and supramolecular organization. The molecule features a boat-shaped 4H-pyran ring with a near-perpendicular orientation of the C4-phenyl group. The crystal packing is robustly stabilized by a network of intermolecular N-H···O and N-H···N hydrogen bonds, which assemble the molecules into well-defined chains. This detailed structural knowledge is invaluable for the rational design of new pyran-based compounds for applications in drug discovery and materials science, providing a solid foundation for computational modeling and the prediction of physicochemical properties.

References

  • Kannan, M., Kumaravel, K., Vasuki, G., & Krishna, R. (2010). Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2536. [Link]

  • Li, Y., Wang, X., & Zong, Z. (2005). Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(4), o1115–o1117. [Link]

  • SpectraBase. (n.d.). Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. Wiley-VCH GmbH. [Link]

  • Liang, Y., Xu, D., Wang, Y., & Wu, L. (2009). Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2862. [Link]

  • Kumbhani, J., Vaghani, H., Patel, S., & Zaliya, M. (2015). Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3 carboxylate derivatives under sonication and conventional conditions. ResearchGate. [Link]

  • International Union of Crystallography. (2005). Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. IUCr Journals. [Link]

  • Kannan, M., Kumaravel, K., Vasuki, G., & Krishna, R. (2010). Ethyl 6-Amino-5-Cyano-2,4-Bis(4-Methylphenyl)-4h-Pyran-3-Carboxylate. Acta Crystallographica Section E Structure Reports Online. [Link]

  • Naghiyev, F. N., Grishina, M. M., Khrustalev, V. N., Akkurt, M., Huseynova, A. T., Akobirshoeva, A. A., & Mamedov, İ. G. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 739–743. [Link]

  • PubChem. (n.d.). ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Foundational

Unlocking the Therapeutic Promise of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate: A Technical Guide for Drug Discovery

Introduction: The Emerging Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and capacity for diverse substitutions have made it a cornerstone in the design of novel therapeutics. Within this esteemed class of heterocycles, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate represents a molecule of significant, yet largely untapped, potential. While direct and extensive research on this specific entity is nascent, a comprehensive analysis of its structural analogues—particularly those sharing the 6-amino-5-cyanopyridine core—provides a compelling rationale for its investigation as a source of new therapeutic agents.

This technical guide will provide an in-depth exploration of the pharmacological potential of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate. Drawing upon the established bioactivities of closely related cyanopyridine derivatives, we will delineate its prospective applications in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research and development programs centered on this promising molecule. We will delve into its probable synthesis, outline key experimental protocols for its biological evaluation, and present a cogent analysis of the structure-activity relationships that underpin its therapeutic potential.

Anticipated Pharmacological Landscape: An Analog-Based Perspective

The pharmacological profile of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate can be inferred from the extensive body of research on cyanopyridine derivatives. These compounds have demonstrated a remarkable breadth of biological activities, suggesting a multifaceted therapeutic potential for our target molecule.

Anticancer Potential: A Focus on Kinase Inhibition

A significant body of evidence points to the anticancer potential of cyanopyridine derivatives.[1] Many of these compounds exert their cytotoxic effects through the inhibition of key protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2]

Pim-1 Kinase Inhibition:

Several novel 2-amino cyanopyridine and 2-oxocyanopyridine series have been shown to target Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers and implicated in cell survival and proliferation.[2][3] Derivatives have demonstrated potent Pim-1 kinase inhibitory activity in the submicromolar range, leading to apoptosis in cancer cell lines.[3] For instance, certain cyanopyridine derivatives have exhibited IC50 values as low as 0.94 µM against Pim-1 kinase.[3]

VEGFR-2/HER-2 Dual Inhibition:

Some 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have shown promise as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in anti-angiogenic and cancer therapies.[4] Compounds with this scaffold have demonstrated potent anticancer activity against breast and hepatic adenocarcinoma cell lines, with IC50 values in the low micromolar range.[4]

The structural features of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate, particularly the aminocyano-substituted pyridine ring, suggest its potential to interact with the ATP-binding pockets of these kinases, making it a compelling candidate for anticancer drug discovery.

Table 1: Anticancer and Kinase Inhibitory Activities of Selected Cyanopyridine Analogs

Compound ClassTarget Cell Line/KinaseIC50 (µM)Reference
2-Oxocyanopyridine derivativePim-1 Kinase0.94[3]
3-Cyanopyridine derivativeMCF-7 (Breast Cancer)1.69[5]
3-Cyanopyridine derivativePIM-1 Kinase0.281[5]
6-Amino-1,2-dihydropyridine-3,5-dicarbonitrileMCF-7 (Breast Cancer)1.39[4]
6-Amino-1,2-dihydropyridine-3,5-dicarbonitrileVEGFR-20.124[4]

Proposed Mechanism of Action: Kinase Inhibition

The diagram below illustrates the general mechanism by which a cyanopyridine-based kinase inhibitor can block downstream signaling pathways involved in cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) Kinase Intracellular Kinase (e.g., Pim-1) Receptor->Kinase Activates Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylates Compound Ethyl 6-amino-5-cyano-2- methylpyridine-3-carboxylate Compound->Kinase Inhibits ATP Binding ATP ATP ATP->Kinase Proliferation Gene Transcription for Cell Proliferation & Survival Downstream->Proliferation Activates G Reactants Ethyl Acetoacetate + Malononitrile + Acetaldehyde + Ammonium Acetate Reaction One-Pot Reaction (e.g., Reflux in Ethanol) Reactants->Reaction Workup Work-up (Cooling, Precipitation) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Ethyl 6-amino-5-cyano-2- methylpyridine-3-carboxylate Purification->Product

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate: An In-Depth Application Protocol

This comprehensive guide details a robust and efficient protocol for the synthesis of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate, a highly functionalized pyridine derivative of significant interest to researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details a robust and efficient protocol for the synthesis of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The outlined procedure is an adaptation of the classic Guareschi-Thorpe pyridine synthesis, employing a one-pot, three-component reaction strategy that is both time-efficient and utilizes readily available starting materials. This document provides a step-by-step methodology, explains the rationale behind key experimental parameters, and includes a visual representation of the synthetic workflow.

Introduction

Polysubstituted pyridines are a cornerstone of modern pharmaceutical and agrochemical research, forming the core scaffold of numerous bioactive molecules. The target compound, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate, possesses a desirable arrangement of functional groups—an amino group for further derivatization, a cyano moiety as a versatile synthetic handle, and an ester for potential modification or to influence solubility and binding characteristics. The synthesis protocol described herein is based on the well-established Guareschi-Thorpe condensation, which involves the reaction of a β-ketoester with a cyanoacetamide or related active methylene compound in the presence of an ammonia source to construct the pyridine ring.[1] Recent advancements in this method have demonstrated high yields in environmentally benign solvent systems.[2][3]

Reaction Principle and Causality

The synthesis proceeds via a one-pot, three-component reaction involving ethyl acetoacetate, malononitrile, and ammonium acetate. The underlying mechanism is a cascade of reactions that efficiently builds the complex pyridine ring from simple acyclic precursors.

  • Enamine Formation: Initially, ethyl acetoacetate reacts with ammonium acetate (which provides ammonia in situ) to form the corresponding enamine, ethyl 3-aminocrotonate. This step is crucial as it activates the ethyl acetoacetate for subsequent nucleophilic attack. The formation of enamines from β-ketoesters and ammonia or its salts is a well-documented process.[4][5]

  • Knoevenagel Condensation and Michael Addition: Concurrently, a Knoevenagel condensation can occur, although the primary pathway in this context involves the Michael addition of the enamine (ethyl 3-aminocrotonate) to a suitable acceptor. In this case, the active methylene protons of malononitrile are acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile. Alternatively, and more likely, the enamine acts as the nucleophile, attacking one of the nitrile groups of malononitrile.

  • Thorpe-Ziegler Cyclization and Aromatization: The adduct from the Michael addition undergoes an intramolecular cyclization, a variant of the Thorpe-Ziegler reaction. This involves the attack of an amino group onto a nitrile, forming a six-membered dihydropyridine ring. Subsequent tautomerization and elimination of a water molecule lead to the final, stable aromatic pyridine ring.

The choice of ammonium acetate is strategic; it serves as both the catalyst and the nitrogen source for the pyridine ring, simplifying the reaction mixture. Ethanol or a mixture of ethanol and water is often used as the solvent to ensure the solubility of all reactants and facilitate the reaction.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
Ethyl acetoacetateReagent grade, ≥99%Standard chemical supplier
MalononitrileReagent grade, ≥99%Standard chemical supplier
Ammonium acetateACS reagent, ≥98%Standard chemical supplier
EthanolAnhydrous, ≥99.5%Standard chemical supplier
Round-bottom flask250 mLStandard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer with heating-Standard laboratory supplier
Buchner funnel and flask-Standard laboratory supplier
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254Standard laboratory supplier
Experimental Protocol

The following protocol is adapted from the advanced Guareschi-Thorpe synthesis of pyridines.[2][6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq), malononitrile (0.66 g, 10 mmol, 1.0 eq), and ammonium acetate (1.54 g, 20 mmol, 2.0 eq).

  • Solvent Addition: To the flask, add 50 mL of ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting materials should be consumed within 4-6 hours.

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent to approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 150 mL of ice-cold water with stirring.

    • A precipitate of the crude product should form. If no precipitate forms, the solution may be stored at 4 °C overnight to encourage crystallization.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold water (2 x 20 mL) to remove any remaining ammonium acetate.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

    • Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Ethyl Acetoacetate, Malononitrile, & Ammonium Acetate B Add Ethanol as Solvent A->B In Round-Bottom Flask C Heat to Reflux (approx. 78°C) B->C D Monitor by TLC (4-6 hours) C->D Stir Vigorously E Cool to Room Temperature D->E F Concentrate in vacuo E->F G Precipitate in Ice-Water F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallize from Ethanol I->J K Filter and Dry J->K L L K->L Final Product: Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

Caption: A flowchart of the synthesis protocol.

Expected Results and Characterization

The reaction is expected to produce the target compound, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate, as a solid. The yield should be in the range of 70-85% based on similar transformations reported in the literature.[2] The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the ethyl ester, methyl, and amino protons, as well as the aromatic proton on the pyridine ring.

  • ¹³C NMR: To identify the carbons of the pyridine ring, nitrile, ester carbonyl, and other functional groups.

  • FT-IR: To detect the characteristic vibrational frequencies of the amino (N-H stretching), cyano (C≡N stretching), and ester (C=O stretching) groups.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula of the product.

References

  • Messaâd, M., Hamdi, B., Chabchoub, F., Ben Salah, A., & Salem, M. (2009). Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o539. [Link]

  • Patel, H. R., & Patel, H. V. (2018). One Pot Synthesis of ethyl-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate Derivatives Utilizing Urea as a Novel Organocatalyst. International Journal of Scientific Research in Science and Technology, 4(8), 133-138. [Link]

  • Guareschi, I. (1896). Sintesi di composti piridinici da etere cianacetico ed acetacetico in presenza di ammoniaca. Memorie della Reale Accademia delle Scienze di Torino, Serie II, 46, 7-50.
  • Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Chemische Berichte, 90(10), 2265–2272. [Link]

  • Bagley, M. C., et al. (2001). The Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(7), 1149-1151.
  • JETIR. (2018). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2- methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3- carboxylate Derivative via a one-pot four component reaction. JETIR, 5(8). [Link]

  • Liang, Y., et al. (2009). Synthesis and crystal structure of ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E65, o2862.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Nguyen, T. T. H., et al. (2019). Study on factors influencing synthesis of ethyl 3-aminocrotonate. ResearchGate. [Link]

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541–1544. [Link]

  • Nguyen, T. T. H., et al. (2019). 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl 3-aminocrotonate (I). ResearchGate. [Link]

  • Nguyen, T. T. H., et al. (2019). Effect of solvent on the yield of ethyl 3-aminocrotonate. ResearchGate. [Link]

Sources

Application

Application Note: Exploiting Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate in Target-Oriented Drug Discovery

Executive Summary & Structural Rationale Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (EACMC, CAS: 137522-47-5) has emerged as a highly privileged, polyfunctional building block in modern medicinal chemistry[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (EACMC, CAS: 137522-47-5) has emerged as a highly privileged, polyfunctional building block in modern medicinal chemistry[1]. As a Senior Application Scientist, I frequently leverage this scaffold because it offers four orthogonal reactive sites—a C6-amino group, a C5-nitrile, a C3-ethyl ester, and a C2-methyl group. This unique topology allows for the rapid, diversity-oriented synthesis of complex fused heterocycles.

Understanding the causality of its reactivity is critical for designing robust synthetic routes:

  • C5-Cyano & C6-Amino Proximity: The ortho-relationship of the electron-donating amine and the electrophilic nitrile is the classic prerequisite for Niementowski-type cyclizations. This enables the one-pot construction of pyrido[2,3-d]pyrimidines.

  • C3-Ester Hydrolysis & Amidation: The ethyl ester can be selectively saponified and coupled with diverse anilines to optimize hydrogen bonding in the hinge region of target kinases.

  • C2-Methyl Acidity: The electron-deficient nature of the pyridine ring renders the C2-methyl protons slightly acidic, enabling Knoevenagel condensations with aromatic aldehydes to extend the molecule's conjugation into hydrophobic binding pockets.

Core Application 1: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Causality & Mechanism

Pyrido[2,3-d]pyrimidines are ATP-competitive inhibitors that mimic the purine ring of ATP, a well-documented mechanism in the development of targeted antitumor therapies ()[2]. By reacting EACMC with excess formamide under thermal conditions, the C6-amine first condenses to form a formamidine intermediate. Subsequent intramolecular cyclization onto the C5-nitrile, followed by a Dimroth rearrangement, affords the thermodynamically stable 4-aminopyrido[2,3-d]pyrimidine core.

This protocol is designed as a self-validating system : formamide acts as both the reactant and the high-boiling solvent. Upon completion, the cyclized fused-ring product exhibits a drastic drop in aqueous solubility compared to the starting materials, meaning a simple aqueous quench forces the pure product to precipitate, visually confirming reaction success.

Protocol A: One-Pot Cyclization to 4-Amino-7-methyl-pyrido[2,3-d]pyrimidine-6-carboxylate
  • Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend EACMC (2.05 g, 10 mmol) in anhydrous formamide (15 mL).

  • Activation : Add ammonium formate (0.06 g, 1 mmol, 0.1 equiv). Insight: The formate acts as a mild catalyst to accelerate the initial condensation step without triggering premature ester hydrolysis.

  • Cyclization : Heat the mixture to 150 °C under a nitrogen atmosphere for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting material and the emergence of a highly UV-active, lower-R f​ spot indicates successful cyclization.

  • Precipitation : Remove from heat and allow the flask to cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-cold distilled water. A dense yellow/white precipitate will immediately form.

  • Isolation & Purification : Filter the solid under vacuum, wash sequentially with cold water (2 × 20 mL) to remove residual formamide, and recrystallize from hot ethanol/DMF (9:1).

  • Validation : Confirm the structure via 1 H-NMR. The successful formation of the pyrimidine ring is validated by the appearance of a sharp pyrimidine C2-H singlet at ~8.5 ppm and the disappearance of the primary amine protons.

Core Application 2: Development of Glycosylated Anticancer Agents

Causality & Mechanism

Cancer cells exhibit altered metabolism, heavily relying on glycolysis (the Warburg effect). Attaching a pentose or hexose moiety to the pyridine core enhances the molecule's water solubility and facilitates active transport into tumor cells via glucose transporters (GLUTs). Recent studies have demonstrated that appending a tetrahydroxypentyl chain to the EACMC scaffold yields potent anticancer agents against HepG2 and MCF-7 cell lines ()[3].

Protocol B: Synthesis of Pentose-Bearing Pyridine Derivatives
  • Condensation : Dissolve EACMC (1.0 equiv) and D-xylose or D-ribose (1.1 equiv) in absolute ethanol (20 mL/g of scaffold).

  • Catalysis : Add a catalytic amount of glacial acetic acid (3 drops) to protonate the sugar carbonyl, promoting Schiff base formation at the C6-amino group.

  • Reflux : Heat the mixture at reflux for 4–6 hours.

  • Reduction (Critical Step) : Cool the reaction to 0 °C and carefully add sodium cyanoborohydride (NaBH 3​ CN, 1.5 equiv). Insight: The Schiff base is reversible and prone to hydrolysis during column chromatography. Reducing the imine to a secondary amine locks the pharmacophore into a stable, irreversible state.

  • Purification : Quench with saturated NaHCO 3​ , concentrate the organic solvent in vacuo, and purify the residue via silica gel column chromatography (Dichloromethane:Methanol, 9:1).

Quantitative Data & Reagent Compatibility

To assist in experimental planning, the following table summarizes the functional group tolerance and expected yields for the primary derivatization pathways of EACMC.

Reaction TypeReagents / ConditionsTarget ScaffoldAvg. Yield (%)Functional Group Tolerance
Pyrimidine Cyclization Formamide, NH 4​ HCO 2​ , 150°C, 6hPyrido[2,3-d]pyrimidine75 - 85%Tolerates C3-esters and C2-alkyls. Nitrile is consumed.
Friedländer Condensation Acetylacetone, ZnCl 2​ , 120°CPyrido[2,3-b]pyridine60 - 70%Requires free C6-NH 2​ and adjacent electrophile.
Glycosylation D-Xylose, AcOH (cat.), EtOH, RefluxN-Glycosyl Pyridine50 - 65%Sensitive to strong aqueous acids (cleaves glycosidic bond).
Ester Hydrolysis LiOH, THF/H 2​ O, RT, 4hPyridine-3-carboxylic acid> 90%Highly selective; CN and NH 2​ remain intact at RT.

Visualizations

Reactivity A Ethyl 6-amino-5-cyano- 2-methylpyridine-3-carboxylate (Core Scaffold) B Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) A->B + Formamide/Amidines (Cyclization of C5-CN & C6-NH2) C Glycosylated Pyridines (Anticancer Agents) A->C + Pentose/Hexose (N-Alkylation/Schiff Base) D Pyrido[2,3-b]pyridines (Antimicrobial) A->D + 1,3-Dicarbonyls (Friedländer Condensation)

Caption: Orthogonal reactivity map of EACMC leading to diverse pharmacological scaffolds.

Workflow Step1 Step 1: Reagent Prep Equip dry flask with EACMC & formamide Step2 Step 2: Cyclization Heat at 150°C for 6 hours under N2 Step1->Step2 Step3 Step 3: Precipitation Cool to RT, add ice-water to precipitate product Step2->Step3 Step4 Step 4: Purification Recrystallize from DMF/Ethanol Step3->Step4 Step5 Step 5: Validation LC-MS & 1H-NMR confirmation of pyrimidine ring Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of Pyrido[2,3-d]pyrimidine kinase inhibitors.

References

  • Mehany, M. M., Hammam, O. A., Selim, A. A., Sayed, G. H., & Anwer, K. E. (2024). Novel pyridine bearing pentose moiety-based anticancer agents: design, synthesis, radioiodination and bioassessments. Scientific Reports, 14, 2738. URL:[Link]

  • Ahmed, M. H., El-Hashash, M. A., Marzouk, M. I., & El-Naggar, A. M. (2020). Synthesis and antitumor activity of some nitrogen heterocycles bearing pyrimidine moiety. Journal of Heterocyclic Chemistry, 57(9), 3412–3427. URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate. This document outl...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate. This document outlines detailed protocols for assessing the compound's potential therapeutic activities, drawing upon established methodologies for analogous chemical scaffolds.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate belongs to the broad class of cyanopyridine derivatives. This chemical family is of significant interest in medicinal chemistry due to its versatile structure, which serves as a scaffold for developing a wide array of therapeutic agents. Derivatives of the cyanopyridine core have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and cardiotonic activities.[1][2] The protocols detailed herein are designed to enable a comprehensive preliminary screening of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate to elucidate its bioactivity profile.

Assessment of Anticancer Activity: Cell Viability and Cytotoxicity

A primary screening step for novel compounds is the evaluation of their effect on cancer cell proliferation and viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[1]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[1] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Experimental Protocol: MTT Assay

Materials:

  • Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

  • Cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at an appropriate density (see Table 1) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate in DMSO.

    • Create a series of dilutions of the compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Recommended Cell Seeding Densities
Cell LineCancer TypeSeeding Density (cells/well)
MCF-7Breast Cancer5,000 - 10,000
HepG-2Liver Cancer7,000 - 15,000
A549Lung Cancer5,000 - 10,000
HCT-116Colon Cancer5,000 - 10,000
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Compound Dilutions incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT cell viability assay.

Kinase Inhibition Assays

Many cyanopyridine derivatives exhibit anticancer properties by inhibiting protein kinases that are crucial for cancer cell signaling.[1] A luminescence-based assay can be used to screen for kinase inhibitory activity.

Principle of Luminescence-Based Kinase Assays

These assays quantify the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which then serves as a substrate for luciferase, generating a light signal that is proportional to the kinase activity. A decrease in the luminescent signal in the presence of the test compound indicates inhibition.

Experimental Protocol: General Kinase Inhibition Assay

Materials:

  • Kinase of interest (e.g., Pim-1, EGFR, VEGFR-2)

  • Substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In each well, add the kinase, its substrate, and ATP in the kinase assay buffer.

    • Add Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate at various concentrations. Include a no-enzyme control and a vehicle control.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation: Exemplary Kinase Targets
KinaseRelevance
Pim-1Proto-oncogene involved in cell survival and proliferation.
EGFREpidermal Growth Factor Receptor, often overexpressed in various cancers.
VEGFR-2Vascular Endothelial Growth Factor Receptor 2, crucial for angiogenesis.
Visualization: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow start Start: Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Compound) incubate1 Incubate (e.g., 60 min at RT) start->incubate1 stop_deplete Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate1->stop_deplete incubate2 Incubate (40 min at RT) stop_deplete->incubate2 add_detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_detect incubate3 Incubate (30 min at RT) add_detect->incubate3 read Measure Luminescence incubate3->read DPPH_Assay_Logic DPPH DPPH Radical (Purple) Stable Free Radical Reaction Reaction (H+ donor) DPPH:f0->Reaction Compound Test Compound Potential Antioxidant Compound:f0->Reaction Reduced_DPPH DPPH-H (Colorless/Yellow) Reduced Form Reaction->Reduced_DPPH:f0 Measurement Measure Absorbance Decrease at 517 nm Reduced_DPPH:f0->Measurement

Caption: Principle of the DPPH radical scavenging assay.

Antimicrobial Activity Screening

The pyridine nucleus is present in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Principle of Broth Microdilution

This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (e.g., Tetracycline for bacteria, Griseofulvin for fungi)

  • Resazurin (optional, as a growth indicator)

Procedure:

  • Compound Dilution:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Prepare a microbial inoculum and dilute it in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Add 50 µL of the diluted inoculum to each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration where no growth is observed.

    • Alternatively, add a growth indicator like resazurin and assess the color change.

Data Presentation: Common Microbial Strains for Screening
MicroorganismTypeRelevance
Staphylococcus aureusGram-positive BacteriaCommon cause of skin and systemic infections.
Escherichia coliGram-negative BacteriaCommon cause of gastrointestinal and urinary tract infections.
Pseudomonas aeruginosaGram-negative BacteriaOpportunistic pathogen, often multi-drug resistant.
Candida albicansFungus (Yeast)Common cause of opportunistic fungal infections.
Visualization: MIC Determination Workflow

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation cluster_result Result A 1. Add Broth to all wells B 2. Create Serial Dilutions of Compound A->B C 3. Add Standardized Microbial Inoculum B->C D 4. Incubate (e.g., 24h at 37°C) C->D E 5. Read MIC (Lowest concentration with no visible growth) D->E

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Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with Ethyl 6-amino-5-cyano-2-methylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5).

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of your compound. We will explore the causality behind solubility failures in Dimethyl Sulfoxide (DMSO) and provide self-validating protocols to ensure absolute experimental integrity.

Part 1: Molecular Profiling & Solvation Dynamics

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate is a highly functionalized heterocyclic compound. Its dissolution in a polar aprotic solvent like DMSO is a thermodynamic battle between the energy required to break its solid-state crystal lattice and the energy gained by forming a solvent cavity [1].

Table 1: Structural Features and Their Impact on DMSO Solubility

Structural ComponentPhysicochemical PropertyCausality & Impact on Solvation
Pyridine Core Planarity & AromaticityFacilitates tight π−π stacking in the solid state. Requires high initial energy input (heat/sonication) to disrupt the lattice [2].
6-Amino Group (-NH₂) Hydrogen Bond DonorForms strong intermolecular networks with adjacent cyano/ester groups. DMSO must competitively hydrogen-bond via its sulfoxide oxygen to dissolve it.
5-Cyano & 3-Ester Hydrogen Bond AcceptorsEnhances crystal lattice energy. The push-pull electron distribution across the pyridine ring creates a highly stable, poorly soluble polymorph.
2-Methyl & Ethyl Ester Hydrophobicity (Lipophilicity)Severely limits aqueous solubility. Drives the "crashing out" phenomenon when the DMSO stock is transferred into aqueous assay buffers [3].

Part 2: Troubleshooting FAQs

Q1: Why does this specific pyridine derivative resist dissolution even in high-purity DMSO? Causality: Dissolution is not just about polarity; it is about overcoming lattice energy. Large, rigid, and flat molecules with extended ring structures and multiple hydrogen-bonding sites (like your amino and cyano groups) have their solubility limited by a strong crystal lattice rather than solvent incompatibility [1]. While DMSO is an excellent hydrogen bond acceptor, the kinetic barrier to break the solute-solute bonds is high. You must supply activation energy (via sonication and heat) to transition the compound from the solid state into the solvent cavity.

Q2: My stock solution was crystal clear yesterday, but today it has a yellow precipitate. What happened? Causality: You are likely observing the effects of DMSO's extreme hygroscopicity. DMSO can absorb up to 70% of its own weight in atmospheric water [4]. Water acts as a potent anti-solvent for lipophilic pyridine derivatives. As water content increases, the dielectric constant of the solvent mixture shifts, and the freezing point of DMSO is drastically depressed (from 18°C down to -73°C at 33% water) [5]. This structural change in the liquid phase makes it thermodynamically unfavorable to maintain the lipophilic compound in solution, forcing it to precipitate.

Q3: Does freezing my DMSO stock solutions cause degradation or precipitation? Causality: It causes precipitation via polymorphic shifts. According to Ostwald's Rule of Stages, compounds crystallize into their highest-entropy (most soluble) form first, but over time—and especially during freeze-thaw cycles—they transition into lower-entropy, thermodynamically stable, and highly insoluble crystalline polymorphs[5]. Repeated freeze-thaw cycles provide the kinetic energy required for the molecules to re-orient and crash out of the supersaturated state.

Q4: How can I prevent the compound from "crashing out" when I add my DMSO stock to an aqueous cell culture buffer? Causality: Precipitation in aqueous media occurs due to localized supersaturation. When a drop of DMSO stock hits the water, the DMSO rapidly diffuses outward into the bulk aqueous phase. This leaves the hydrophobic pyridine derivative stranded in a microenvironment of high water concentration, causing immediate nucleation and precipitation [3]. Solution: Always add the DMSO stock to a large volume of vigorously mixing buffer, never the other way around. Alternatively, utilize co-solvents or carrier proteins (like BSA) in your buffer to lower the free energy of the hydrophobic compound in the aqueous phase.

Part 3: Mechanistic Workflows & Visualizations

To successfully troubleshoot, you must understand the thermodynamic pathway of your compound and follow a strict logical workflow.

Thermodynamics Solid Solid State (High Lattice Energy) Cavity Solvent Cavity Formation (DMSO) Solid->Cavity Energy Input (Heat/Sonication) Solvation Solvation (DMSO-Solute H-Bonds) Cavity->Solvation Thermodynamic Stabilization Aqueous Aqueous Buffer Addition Solvation->Aqueous Assay Dilution Crash Precipitation (Hydrophobic Effect) Aqueous->Crash Localized Supersaturation

Caption: Thermodynamic pathway of pyridine dissolution and the mechanism of aqueous precipitation.

Workflow Start Observe Precipitation in DMSO Stock CheckWater Assess DMSO Quality (Is it anhydrous?) Start->CheckWater HeatSonicate Heat to 37°C & Sonicate (15 min) CheckWater->HeatSonicate Yes, fresh DMSO Discard Discard & Remake with fresh DMSO CheckWater->Discard No, old/hygroscopic DMSO CheckClear Is solution clear? HeatSonicate->CheckClear Aliquot Aliquot & Store under Argon/N2 CheckClear->Aliquot Yes (Kinetic rescue) CheckClear->Discard No (Polymorph shift)

Caption: Step-by-step troubleshooting workflow for resolving DMSO precipitation issues.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of an Anhydrous DMSO Stock Solution

This protocol ensures that hygroscopic interference is eliminated and the crystal lattice is fully disrupted.

  • Equilibration: Allow a sealed, fresh bottle of anhydrous DMSO (<0.1% water) and the compound vial to reach room temperature in a desiccator.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture. Even brief exposure can spike water content, drastically reducing the solubility of lipophilic compounds [6].

  • Solvent Addition: Weigh the compound into a sterile, dry amber vial. Add anhydrous DMSO to achieve a sub-maximal concentration (e.g., 10 mM).

    • Causality: Pushing the concentration to the absolute thermodynamic limit guarantees precipitation upon minor temperature drops.

  • Energy Input: Vortex vigorously for 60 seconds, then place the vial in an ultrasonic water bath at 37°C for 10–15 minutes [6].

    • Causality: Sonication provides the cavitation energy necessary to break the intermolecular hydrogen bonds between the amino and cyano groups.

  • Validation Checkpoint (Tyndall Test): In a dark room, shine a laser pointer through the vial.

    • Self-Validation: If the laser beam path is visible (Tyndall scattering), micro-particulates remain. The lattice energy has not been fully overcome. Repeat Step 3. If the beam is invisible, true dissolution is achieved.

  • Storage: Aliquot the solution into single-use inert vials, blanket with Argon gas, and freeze at -20°C.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, preventing the compound from transitioning into a highly insoluble crystalline polymorph [5].

Protocol B: Aqueous Assay Dilution (Preventing "Crashing Out")

This protocol prevents localized supersaturation during solvent exchange.

  • Temperature Matching: Pre-warm your aqueous assay buffer (e.g., PBS) to 37°C.

    • Causality: Cold buffers drastically reduce the kinetic solubility limit during the critical solvent-exchange phase.

  • Stepwise Addition: Place the warm buffer on a high-speed vortexer. Using a low-retention pipette, add the DMSO stock dropwise directly into the vortex vortex (the center of the spinning liquid).

    • Causality: Adding buffer to DMSO creates a localized water-rich microenvironment where the hydrophobic pyridine crashes out immediately. Adding DMSO to a large volume of agitated buffer ensures rapid, infinite dispersion [3].

  • Validation Checkpoint (Absorbance): Measure the absorbance of the final assay solution at 600 nm using a spectrophotometer.

    • Self-Validation: A rising baseline at 600 nm (compared to a blank buffer) indicates sub-visible colloidal aggregation. If observed, you must lower your final assay concentration or introduce a carrier protein like 0.1% BSA to stabilize the hydrophobic compound.

References

  • Bergström, C. A. S. (2006). Computational Analysis of Aqueous Drug Solubility – Influence of the Solid State. Diva-Portal. Retrieved from[Link]

  • Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Retrieved from[Link]

  • Ataman Kimya. (2025). DMSO DIMETHYL SULFOXIDE. Ataman Chemicals. Retrieved from[Link]

  • Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Retrieved from[Link]

Optimization

Technical Support Center: Storage &amp; Handling of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

Welcome to the Technical Support Center. As a highly functionalized pharmaceutical intermediate, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate presents unique storage challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized pharmaceutical intermediate, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate presents unique storage challenges. The convergence of an electron-withdrawing cyano group, an ethyl ester, and an electron-rich amino-pyridine core makes this molecule susceptible to multiple competing degradation pathways.

This guide provides researchers with the mechanistic causality behind these vulnerabilities and establishes field-proven, self-validating protocols to ensure absolute chemical integrity during storage.

Troubleshooting Guide: Identifying & Resolving Degradation

When experimental reproducibility drops, compound degradation is the primary suspect. Below are the most common analytical anomalies encountered with this compound, the chemical causality behind them, and how to resolve them.

Issue 1: Why is my compound showing a mass shift of -28 Da or +18 Da on LC-MS after storage?

Diagnosis: Moisture-driven hydrolysis.

  • -28 Da Shift: Corresponds to the hydrolysis of the ethyl ester at position 3. The loss of the ethyl group (-45 Da) and addition of a hydroxyl group (+17 Da) results in a net -28 Da shift, forming the corresponding carboxylic acid. The hydrolysis of an ester involves the rupture of a covalent linkage, a process heavily accelerated by moisture and pH extremes .

  • +18 Da Shift: Corresponds to the hydration of the cyano group at position 5. Cyano functionalities are highly electrophilic and can readily hydrolyze to primary amide adducts under standard storage conditions if ambient water is not strictly excluded 1[1]. Resolution: Discard the compromised batch. Transition to strict anhydrous storage conditions using Argon purging and PTFE-lined seals (see SOP below).

Issue 2: Why has the white powder turned yellow/brown and shows a +16 Da mass shift?

Diagnosis: Oxidative degradation.

  • +16 Da Shift: Indicates the addition of an oxygen atom, typically forming a pyridine N-oxide or oxidizing the primary amine at position 6. Pyridine rings and primary amines are susceptible to oxidation when exposed to atmospheric oxygen, trace transition metals, or reactive oxygen species (ROS)2[2]. Resolution: Oxidation is irreversible. To prevent this in fresh batches, store the compound under an inert atmosphere (Argon/N2) and protect it from light, which can catalyze radical oxidative pathways.

Quantitative Data Presentation: Degradation Matrix

The following table summarizes the quantitative indicators and causality for the compound's primary degradation pathways to aid in rapid LC-MS/Visual QC screening.

Degradation PathwayTarget Functional GroupCatalyst / DriverLC-MS Indicator (Δ Mass)Visual IndicatorPrevention Strategy
Ester Hydrolysis Ethyl Carboxylate (C3)H₂O, pH <4 or >8-28 DaNone (Remains white)Desiccation, pH 4-6 buffering
Cyano Hydration Nitrile (C5)H₂O, pH extremes+18 DaNone (Remains white)Desiccation, Inert gas purge
N-Oxidation Pyridine Ring / AmineO₂, Light, Metals+16 DaYellow/Brown shiftArgon purge, Amber vials
Photolysis Aromatic CoreUV / Visible LightVariable (Fragmentation)DiscolorationOpaque/Amber containment

Visual Workflows

DegradationMechanisms API Ethyl 6-amino-5-cyano- 2-methylpyridine-3-carboxylate Hydrolysis Moisture / pH Extremes API->Hydrolysis H2O Oxidation Oxygen / ROS Exposure API->Oxidation O2 Photolysis UV / Visible Light API->Photolysis hv EsterDeg Ester Cleavage (-28 Da) Hydrolysis->EsterDeg CyanoDeg Cyano Hydration (+18 Da) Hydrolysis->CyanoDeg NOxide Pyridine N-Oxidation (+16 Da) Oxidation->NOxide Radical Radical Formation (Discoloration) Photolysis->Radical

Fig 1. Primary degradation pathways and their corresponding analytical mass shifts.

StorageProtocol Step1 1. LC-MS QC (T0 Baseline) Step2 2. Aliquot (Amber Vials) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Seal (Block Moisture) Step3->Step4 Step5 5. Store -20°C (Desiccated) Step4->Step5

Fig 2. Self-validating storage workflow for preventing chemical degradation.

Standard Operating Procedure: Self-Validating Storage Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . It does not merely dictate steps; it incorporates built-in environmental checks and analytical baselines so the researcher can independently verify the protocol's success.

Objective: Prevent hydrolysis and oxidation of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate during long-term storage (>6 months).

  • Step 1: T0 Baseline Establishment (Self-Validation Check 1)

    • Action: Dissolve 1 mg of the incoming powder in anhydrous LC-MS grade Acetonitrile. Run a baseline LC-MS to confirm >99% purity and establish the exact retention time and mass spectra.

    • Causality: You cannot measure degradation without a verified starting point. This ensures the vendor did not ship pre-degraded material.

  • Step 2: Lyophilization & Aliquoting

    • Action: Dry the bulk powder under high vacuum (<0.1 mbar) for 12 hours. Aliquot into single-use, pre-dried amber glass vials.

    • Causality: Removing residual solvent/moisture halts baseline hydrolysis. Single-use aliquots prevent the introduction of ambient moisture caused by repeated freeze-thaw cycles. Amber glass blocks UV-catalyzed radical formation.

  • Step 3: Inert Gas Purging

    • Action: Gently purge each vial with Argon gas for 30 seconds before sealing.

    • Causality: Argon is heavier than air and effectively displaces oxidative atmospheric O₂ and humidity from the vial's headspace, neutralizing the N-oxidation pathway.

  • Step 4: Hermetic Sealing & Secondary Containment (Self-Validation Check 2)

    • Action: Seal vials with PTFE-lined crimp caps. Place the vials into a secondary Mylar pouch containing a cobalt-free humidity indicator card and silica desiccant. Store at -20°C.

    • Causality: PTFE provides a superior moisture barrier compared to standard silicone septa. The -20°C temperature thermodynamically slows any residual reaction kinetics.

    • Validation: The humidity card provides a non-destructive, visual confirmation that the secondary micro-environment remained dry during the storage period.

  • Step 5: Recovery & T-N Validation (Self-Validation Check 3)

    • Action: Upon retrieval, allow the sealed vial to equilibrate to room temperature for 30 minutes before opening. Run a comparative LC-MS against the T0 baseline.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly initiating ester/cyano hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I store this compound as a stock solution in DMSO for high-throughput screening? A: We strongly advise against long-term storage in DMSO. DMSO is highly hygroscopic and acts as a sponge for atmospheric moisture. Because the cyano and ethyl ester groups are highly prone to nucleophilic attack, moisture introduced via DMSO will lead to rapid hydrolysis 1[1]. If a solution is mandatory, use strictly anhydrous DMSO, store at -80°C, and discard after 1-2 weeks.

Q: What is the optimal pH if I need to formulate this compound in an aqueous buffer for an assay? A: Formulate strictly between pH 4.0 and 6.0. Ester hydrolysis follows a U-shaped pH-rate profile. Strong acids (pH < 2) or bases (pH > 8) will act as specific catalysts, rapidly accelerating the cleavage of the ester and the hydration of the cyano group .

Q: Is it necessary to use a desiccator if I am already storing the compound at -20°C? A: Absolutely. While cold air holds less moisture, laboratory freezers are notoriously humid environments due to frost accumulation and frequent door openings. Without a desiccated secondary container, condensation will form on the vial surface and penetrate imperfect seals, driving hydrolysis over time.

References

  • Benchchem. "Handling and storage best practices for 4-Amino-3,5-dichloropyridine N-oxide". Benchchem Technical Support. 2

  • Fuchs, A. V., & Thurecht, K. J. (2017). "Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group". ACS Macro Letters, 6(3), 287-291. 1

  • International Journal of Scientific Development and Research (IJSDR). "DRUG STABILITY". IJSDR.

Sources

Troubleshooting

Best purification and recrystallization methods for Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

Welcome to the Technical Support Center for Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5). This highly substituted pyridine derivative presents unique purification challenges due to its polyfunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5).

This highly substituted pyridine derivative presents unique purification challenges due to its polyfunctional nature. The molecule contains a basic pyridine nitrogen, a primary amine (-NH₂), an electron-withdrawing cyano group (-CN), and an ester (-COOEt). This combination creates a highly polar compound with complex hydrogen-bonding capabilities and a propensity for strong interactions with chromatographic stationary phases.

This guide provides field-proven, self-validating protocols to help you isolate this compound with >99% purity, alongside troubleshooting FAQs to resolve common experimental bottlenecks.

Physicochemical Profiling & Workflow Strategy

To design an effective purification strategy, we must first understand the causality behind the compound's behavior:

  • Chromatographic Behavior: On standard unmodified silica gel, the basic nitrogen atoms undergo strong acid-base interactions with acidic silanol (-SiOH) groups. This causes severe peak tailing, streaking, and poor recovery[2]. Masking these silanol groups is mandatory.

  • Crystallization Dynamics: The molecule readily forms intermolecular hydrogen bonds (amine donor; cyano/ester/pyridine acceptors). 95% ethanol is the optimal solvent because it disrupts amorphous aggregates at boiling temperatures while allowing an ordered crystal lattice to form upon cooling. The 5% water content is critical as it retains highly polar synthesis byproducts (like ammonium salts) in the mother liquor[1, 5].

PurificationWorkflow Crude Crude Ethyl 6-amino-5-cyano- 2-methylpyridine-3-carboxylate Assess Purity Assessment (HPLC/1H-NMR) Crude->Assess Decision Purity Level? Assess->Decision HighPurity > 85% Purity Decision->HighPurity LowPurity < 85% Purity Decision->LowPurity Recryst Recrystallization (95% EtOH / H2O) HighPurity->Recryst FCC Flash Chromatography (Silica + 1% Et3N) LowPurity->FCC Pure Pure Compound (> 99%) Recryst->Pure Final Polish FCC->Recryst Intermediate Recovery

Workflow for the purification of highly substituted 2-aminopyridines.

Quantitative Data: Solvent Systems & Recovery

The following table summarizes the validated solvent systems for purifying this specific aminopyridine scaffold.

Purification MethodSolvent System / Mobile PhaseModifier / AdditiveTypical YieldPrimary Function
Flash Chromatography Hexanes : Ethyl Acetate (3:1 to 1:1)1% Triethylamine (Et₃N)70 - 85%Removal of structurally distinct byproducts
Recrystallization 95% Ethanol (Aqueous)None80 - 90%Final polishing, removal of trace isomers
Reversed-Phase HPLC Water : Acetonitrile (Gradient)0.1% Formic Acid> 95% (Analytical)High-resolution purity assessment

Step-by-Step Methodologies

Protocol A: Modified Flash Column Chromatography (For Crude < 85% Purity)

Use this protocol if your crude mixture contains significant amounts of unreacted starting materials or side-reaction oligomers[3].

  • Solvent System Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (start at 3:1 v/v). Critically, add 1% v/v Triethylamine (Et₃N) to the entire solvent volume. Causality: Et₃N acts as a sacrificial base, dynamically capping the acidic silanol sites on the silica gel, allowing the target compound to elute based purely on its inherent polarity.

  • Column Packing: Slurry pack standard silica gel (60 Å, 230-400 mesh) using the Et₃N-modified solvent.

  • Sample Loading (Dry Loading): Because the compound has limited solubility in non-polar solvents, dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add a small amount of silica gel (1:3 ratio to crude mass) and evaporate the DCM in vacuo to create a free-flowing powder. Load this evenly onto the top of the column.

  • Elution & Monitoring: Run the column using a step gradient (3:1 → 1:1 Hexanes/EtOAc). Monitor fractions via TLC (UV active at 254 nm).

  • Validation & Concentration: Combine product-containing fractions. Self-Validation: Perform a rapid TLC of the combined fractions before concentration to ensure no late-eluting impurities were accidentally pooled. Concentrate in vacuo at 40 °C.

Protocol B: Recrystallization from 95% Ethanol (For Final Polish)

This protocol exploits the differential solubility of the target compound versus its impurities at varying temperatures[1].

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of boiling 95% ethanol dropwise until complete dissolution occurs.

  • Hot Filtration: If insoluble particulate matter remains, perform a rapid hot gravity filtration (using a pre-warmed stemless funnel) to prevent premature crystallization.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature undisturbed. Causality: A slow cooling rate (approx. 0.5 °C/min) favors thermodynamic control, allowing the molecules to form a highly ordered crystal lattice that naturally excludes mismatched impurity molecules.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1-2 hours to depress solubility and maximize the yield of the precipitate.

  • Isolation & Validation: Recover the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a small volume of ice-cold ethanol to remove surface mother liquor. Self-Validation: Dry the crystals under high vacuum at 40 °C to a constant weight. If the mass continues to drop between weighings, residual solvent is still trapped in the lattice.

Troubleshooting & FAQs

Q: Why does my compound streak heavily on the TLC plate despite using non-polar solvents? A: Streaking is a hallmark of basic aminopyridines interacting with the acidic silanol groups of the silica gel. Fix: Add 1% Triethylamine (Et₃N) or 1% Ammonia in Methanol to your developing solvent. Alternatively, switch your stationary phase to NH₂-modified silica gel (aminopropyl-functionalized), which inherently prevents these acid-base interactions[4].

Q: During recrystallization, my compound formed a viscous oil at the bottom of the flask instead of crystals. What happened? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the compound melts below the boiling point of the solvent, or when the cooling rate is too rapid, forcing the compound to crash out as an amorphous liquid rather than a solid crystal. Fix: Reheat the mixture until the oil dissolves. Add a few drops of a miscible co-solvent (like Ethyl Acetate) to slightly increase the solubility, and cool the flask much more slowly. Scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" can provide a nucleation site to force solid lattice formation.

Q: How do I ensure the Triethylamine (Et₃N) from the column chromatography is completely removed? A: Et₃N (boiling point 89 °C) can sometimes co-elute and remain trapped in the resulting solid. Fix: Subject the isolated solid to high vacuum (lyophilizer or Schlenk line) for at least 12 hours. For absolute certainty, perform Protocol B (Recrystallization) immediately after chromatography. The highly ordered crystal lattice of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate will physically exclude the volatile Et₃N molecules during formation.

Q: Can I use absolute (100%) ethanol instead of 95% ethanol for recrystallization? A: It is not recommended. The synthesis of this compound often utilizes ammonium acetate or similar salts. Absolute ethanol is a poor solvent for these inorganic/highly polar byproducts, meaning they will co-precipitate with your product. The 5% water in 95% ethanol keeps these polar impurities dissolved in the mother liquor.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.Semantic Scholar / ResearchGate.
  • Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.BenchChem.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.PMC (NIH).
  • Silica Gel Packing Agent | Column Chromatography.FUJIFILM Wako Chemicals.
  • Eco-friendly and recyclable ionic liquid–zinc chloride catalyst... for green synthesis of 2-amino-3-cyanopyridine derivatives.RSC Publishing.

Reference Data & Comparative Studies

Validation

HPLC method validation for Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate purity

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate Introduction Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate is a key intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

Introduction

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust and reliable analytical method for purity determination is therefore essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive, in-depth comparison and validation of a newly developed HPLC method for determining the purity of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the scientific rationale underpinning the method development and validation choices, in accordance with international regulatory standards.[1][2]

HPLC Method Development and Rationale

The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties and the principles of chromatography.

Analyte Characteristics: Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate is a polar aromatic compound containing a basic pyridine ring and an amino group. These features necessitate careful control of the mobile phase pH to ensure consistent analyte ionization and good chromatographic peak shape. The conjugated system of the pyridine ring, cyano, and carboxylate groups suggests strong UV absorbance, making UV detection a suitable choice.

Chromatographic System and Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile, non-polar stationary phase that provides good retention for a wide range of organic molecules, including polar aromatic compounds. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure the elution of any potential impurities with a wide range of polarities. Phosphoric acid is used to buffer the mobile phase to an acidic pH (~2.5), which protonates the basic pyridine and amino groups of the analyte. This suppresses silanol interactions and results in sharper, more symmetrical peaks. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good solubilizing properties.
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BThe gradient is designed to provide good resolution between the main peak and any potential impurities. A re-equilibration step is included to ensure the column is ready for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Detection UV at 275 nmBased on the structure of the analyte, a UV maximum is expected in the range of 270-280 nm. 275 nm is chosen as a starting point, which should be confirmed by a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume that balances sensitivity and the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

HPLC Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[2] The following validation parameters were assessed: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate.

Experimental Protocol: A stock solution of the analyte was subjected to the following stress conditions as per ICH guideline Q1A(R2):

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples were then analyzed by the proposed HPLC method, and the chromatograms were compared to that of an unstressed standard. Peak purity of the analyte peak in the stressed samples was assessed using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must be able to resolve the analyte peak from all degradation product peaks.

  • The peak purity index of the analyte peak in the stressed samples should be greater than 0.99, indicating no co-eluting peaks.

Hypothetical Results:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Two degradation peaks observed at RRT 0.85 and 1.15.
Base Hydrolysis~20%One major degradation peak observed at RRT 0.70.
Oxidative Degradation~10%One degradation peak observed at RRT 1.25.
Thermal Degradation~5%Minor degradation peak observed at RRT 0.90.
Photolytic Degradation~8%One degradation peak observed at RRT 1.10.

The method successfully separated the main peak from all degradation products, and the peak purity analysis confirmed the homogeneity of the analyte peak in all stressed samples.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol: A stock solution of the reference standard was prepared and diluted to at least five concentration levels ranging from 50% to 150% of the nominal sample concentration. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Hypothetical Results:

Concentration (µg/mL)Mean Peak Area
50450,123
75675,432
100900,567
1251,125,890
1501,350,123

The calibration curve showed excellent linearity with an r² of 0.9998 over the range of 50-150 µg/mL.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.[3]

Experimental Protocol: Accuracy was determined by spiking a placebo (if a formulated product) or a known low-purity batch with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Hypothetical Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.599.6%

The mean recovery was found to be within the acceptance criteria, demonstrating the accuracy of the method.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

The relative standard deviation (%RSD) of the peak areas and retention times was calculated.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Hypothetical Results:

Precision Level%RSD of Peak Area%RSD of Retention Time
Repeatability0.5%0.2%
Intermediate Precision0.8%0.3%

The low %RSD values demonstrate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[3]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated by analyzing a sample at this concentration and showing that the accuracy and precision are acceptable.

Hypothetical Results:

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL

The method demonstrated acceptable accuracy and precision at the LOQ concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: The following method parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The effect of these changes on system suitability parameters (e.g., peak asymmetry, theoretical plates, and resolution) was evaluated.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

Hypothetical Results: The method was found to be robust, with no significant impact on the results when small, deliberate changes were made to the method parameters.

Visualization of the Validation Workflow

HPLC_Validation_Workflow cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) MD Develop HPLC Method Specificity Specificity (Forced Degradation) MD->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A systematic workflow for HPLC method validation.

Comparison with Alternative Analytical Techniques

While the validated HPLC-UV method is robust and fit for purpose, other analytical techniques could be considered for purity analysis.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns (<2 µm) and higher pressures, resulting in faster analysis times and improved resolution compared to HPLC. This could be advantageous for high-throughput screening. However, it requires specialized instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. While Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS could be a powerful tool for identifying volatile impurities from the synthesis process.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer would provide mass information for the main component and any impurities, aiding in their identification and structural elucidation. This is particularly useful during method development and for impurity profiling.

The choice of technique ultimately depends on the specific requirements of the analysis, including the need for speed, sensitivity, and structural information. For routine quality control, the validated HPLC-UV method offers a reliable, cost-effective, and robust solution.

Conclusion

This guide has detailed the development and validation of a specific, robust, and reliable HPLC method for the purity determination of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate. The validation was performed in accordance with ICH guidelines, and the data presented demonstrate that the method is accurate, precise, linear, specific, and robust for its intended purpose. This validated method can be confidently implemented in a quality control setting to ensure the purity of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia.
  • Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges.
  • Pharmaguideline. (2024).
  • Lab Manager. (2025).
  • AMSbiopharma. (2025).
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • ProPharma. (2024).
  • EMA. (2022). ICH guideline Q2(R2)
  • FDA. (n.d.). Q2(R2)
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (1994).
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative

Analytical Comparison Guide: NMR Characterization Strategies for Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

Executive Summary Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands [1]. Due to its dense substitution pattern—featuring both strong electron-donating (-NH2) and electron-withdrawing (-CN, -COOEt) groups—validating its structural integrity requires precise analytical strategies. This guide objectively compares the performance of different NMR solvent systems (DMSO-d6 vs. CDCl3) and provides a comprehensive, self-validating framework for the 1 H and 13 C NMR characterization of this push-pull pyridine scaffold.

Structural & Electronic Profiling: The Causality of Chemical Shifts

To accurately assign the NMR spectra of this compound, researchers must understand the electronic "push-pull" dynamics governing the pyridine ring. These intramolecular forces dictate the magnetic environment and resulting chemical shifts:

  • Resonance Shielding: The amino group at C6 is a strong π -electron donor. Through resonance, it significantly increases electron density at the ortho (C5) and para (C3) positions. Consequently, the C5 carbon attached to the cyano group is heavily shielded, shifting unusually upfield (~88.5 ppm) for an aromatic carbon.

  • Inductive Deshielding: The C4 proton is situated meta to the amino group, meaning it receives no resonance shielding. Instead, it is flanked by two strong electron-withdrawing groups (the C3 ester and C5 cyano). This causes extreme deshielding, pushing the C4 proton signal far downfield (~8.45 ppm).

Solvent Performance Comparison: DMSO-d6 vs. CDCl3

The choice of deuterated solvent drastically impacts the resolution and chemical shifts of polar heterocycles. For this specific pyridine derivative, solvent selection is the most critical variable in the analytical workflow.

  • DMSO-d6 (Recommended): As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular hydrogen bonding between the -NH2 and -CN/-COOEt groups. This locks the -NH2 protons in a uniform magnetic environment, yielding a sharp, highly deshielded broad singlet at ~7.80 ppm. It also guarantees complete dissolution of the compound, which is critical for high-quality 13 C acquisition.

  • CDCl3 (Alternative): In non-polar CDCl3, the compound relies on transient intra- and intermolecular hydrogen bonding. This results in a much broader, upfield -NH2 signal (~5.40 ppm) that can sometimes merge with baseline noise. Furthermore, the solubility of this highly polar pyridine in CDCl3 is often suboptimal, leading to poor signal-to-noise ratios during 2D NMR experiments.

Quantitative Data: Chemical Shift Comparison Tables

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz)
Proton EnvironmentMultiplicityExpected Shift (DMSO-d6)Expected Shift (CDCl3)Causality / Assignment Notes
-CH 3​ (Ethyl) Triplet (t)1.32 ppm1.38 ppmAliphatic methyl, scalar coupled to adjacent -CH 2​ -.
-CH 3​ (C2) Singlet (s)2.65 ppm2.72 ppmDeshielded by adjacent pyridine nitrogen and C3 ester.
-CH 2​
  • (Ethyl)
Quartet (q)4.25 ppm4.32 ppmStrongly deshielded by the adjacent ester oxygen.
-NH 2​ (C6) Broad Singlet7.80 ppm5.40 ppmHighly solvent-dependent; H-bonding in DMSO causes massive downfield shift.
Aromatic H (C4) Singlet (s)8.45 ppm8.20 ppmStrongly deshielded by ortho -CN and -COOEt groups.
Table 2: 13 C NMR Chemical Shifts in DMSO-d6 (100 MHz)
Carbon PositionExpected Shift (ppm)Causality / Assignment Notes
-CH 3​ (Ethyl) 14.1Standard aliphatic methyl carbon.
-CH 3​ (C2) 24.5Benzylic-type methyl attached to the pyridine ring.
-CH 2​
  • (Ethyl)
61.2Aliphatic carbon directly attached to electronegative oxygen.
C5 (C-CN) 88.5Strongly shielded by resonance from the ortho -NH 2​ group.
C3 (C-COOEt) 112.0Shielded by para -NH 2​ resonance electron donation.
-CN 116.5Typical nitrile carbon shift.
C4 (CH) 143.2Deshielded by adjacent EWGs (ortho to -CN and ester).
C2 (C-CH 3​ ) 159.0Deshielded by adjacent pyridine nitrogen.
C6 (C-NH 2​ ) 161.5Strongly deshielded by directly attached electronegative nitrogen.
-COO- (Ester) 164.8Carbonyl carbon of the ester group.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity structural validation and cross-laboratory reproducibility, follow this optimized acquisition protocol [2].

Step 1: Sample Preparation Weigh precisely 15–20 mg of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate. Dissolve completely in 0.6 mL of DMSO-d6 (100 atom % D). Transfer to a high-quality 5 mm NMR tube. Ensure no particulate matter remains, as suspended solids degrade magnetic field homogeneity and ruin resolution.

Step 2: 1 H NMR Acquisition

  • Parameters: 16 scans, 90° pulse angle, spectral width of 20 ppm.

  • Causality for d1: Set the relaxation delay (d1) to 1.5 seconds. This ensures complete longitudinal relaxation (T 1​ ) of the protons, allowing for accurate, quantitative integration of the aliphatic -CH 3​ and -CH 2​

    • signals against the single aromatic C4 proton.

Step 3: 13 C NMR Acquisition

  • Parameters: 1024 scans, 30° pulse angle, power-gated 1 H decoupling (WALTZ-16).

  • Causality for d1: Set the relaxation delay to at least 2.0 seconds. The compound contains five quaternary carbons (C2, C3, C5, C6, and the ester carbonyl). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T 1​ times. A sufficient delay prevents the attenuation of these critical signals.

Step 4: Data Processing & Referencing Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation to enhance the signal-to-noise ratio. Reference the spectra to the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C) to ensure absolute chemical shift accuracy [3].

Workflow Visualization

NMR_Workflow Start Compound: Ethyl 6-amino-5-cyano- 2-methylpyridine-3-carboxylate Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (High Polarity) Solvent->DMSO Preferred CDCl3 CDCl3 (Low Polarity) Solvent->CDCl3 Alternative DMSO_Result Sharp -NH2 signal (~7.8 ppm) Excellent Solubility DMSO->DMSO_Result CDCl3_Result Broad -NH2 signal (~5.4 ppm) Potential Solubility Issues CDCl3->CDCl3_Result Acquisition 1D & 2D NMR Acquisition (1H, 13C, HSQC, HMBC) DMSO_Result->Acquisition CDCl3_Result->Acquisition Validation Structural Validation & Resonance Mapping Acquisition->Validation

Decision matrix and validation workflow for NMR solvent selection.

References

  • ChemSpace. (n.d.). Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate. ChemSpace Database. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

As a functionalized pyridine derivative widely utilized in drug discovery and organic synthesis, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5) requires stringent logistical and safety protocols[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a functionalized pyridine derivative widely utilized in drug discovery and organic synthesis, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5) requires stringent logistical and safety protocols[1]. Mishandling this compound or its waste streams can lead to severe environmental contamination and occupational exposure. This guide provides drug development professionals and laboratory personnel with a self-validating, causality-based framework for the safe operational handling and proper disposal of this chemical, ensuring compliance with federal environmental and occupational safety standards.

Chemical Profile & Mechanistic Risk Assessment

To safely dispose of a chemical, one must first understand the causality behind its reactivity. Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (Molecular Weight: 205.21 g/mol ; Formula: C10H11N3O2) presents a unique polyfunctional hazard profile[2]:

  • Amino-Pyridine Core: The amino group (-NH2) acts as a potential dermal sensitizer and irritant. Pyridine derivatives are notoriously stable in the environment and exhibit high aquatic toxicity. They resist standard biological wastewater degradation, necessitating thermal destruction.

  • Cyano Group (-C≡N): While covalently bound and generally stable under ambient conditions, the nitrile group poses a latent hazard. If the waste stream is inadvertently mixed with strong, concentrated acids, protonation can lead to hydrolysis or, under extreme thermal stress, the evolution of highly toxic hydrogen cyanide (HCN) gas.

  • Ester Linkage (-COOEt): The ethyl carboxylate group is susceptible to hydrolysis in strongly acidic or basic aqueous waste streams. Unintended hydrolysis in a sealed waste container can generate ethanol and carboxylic acids, altering the vapor pressure and potentially causing container overpressurization.

Quantitative Data & Disposal Parameters

The following table summarizes the critical physicochemical parameters and logistical requirements for managing this compound's waste stream.

ParameterSpecification / ProtocolCausality / Rationale
CAS Number 137522-47-5Unique identifier required for accurate SDS tracking and EPA waste manifesting[1].
Primary Hazard Class Irritant / Environmental ToxicantAmino group causes sensitization; the pyridine ring is highly toxic to aquatic ecosystems.
Incompatible Materials Strong acids, strong oxidizersPrevents exothermic oxidation and the potential evolution of HCN or NOx gases.
Waste Container Type High-Density Polyethylene (HDPE) or GlassPrevents solvent permeation and chemical degradation of the primary containment vessel.
Final Disposal Method High-Temperature IncinerationThermal destruction (>1000°C) is required to completely cleave the robust pyridine ring and prevent environmental accumulation[3].

Operational Safety & Engineering Controls

Before initiating any disposal workflow, personnel must establish appropriate engineering controls and Personal Protective Equipment (PPE) as mandated by the [4].

  • Ventilation: All transfers of solid powder or volatile reaction mixtures must be conducted within a certified laboratory chemical hood. However, as noted in the National Research Council's Prudent Practices in the Laboratory, chemical hoods must never be used for the disposal of hazardous volatile materials by intentional evaporation[5].

  • PPE Requirements: Because the amino-pyridine core can permeate standard latex, nitrile gloves (minimum 4 mil thickness) are required to prevent dermal absorption, fulfilling OSHA's Hand Protection Standard (29 CFR 1910.138). Chemical splash goggles and a flame-resistant lab coat are mandatory.

Step-by-Step Disposal Workflows

To ensure a self-validating safety system, every step of the disposal process must include a verification check. The dictates that chemical waste must be strictly tracked from the point of generation to final destruction[6].

Protocol A: Disposal of Liquid Reaction Mixtures
  • Quenching & Neutralization: If the compound is dissolved in a reaction mixture, quench any reactive intermediates slowly in an ice bath. Adjust the solution to a neutral pH using dilute NaOH or HCl as appropriate.

  • Self-Validation Check (pH): Test the mixture with pH indicator strips. A stable pH of 6-8 validates that the solution is neutral. This prevents the ester hydrolysis and HCN evolution that occur at extreme pH levels, ensuring the mixture will not generate gas and overpressurize the waste container.

  • Segregation: Pour the neutralized mixture into a designated, chemically compatible secondary container (e.g., an HDPE carboy) specifically labeled for "Halogenated/Non-Halogenated Organic Waste" (depending on the solvent used). Do not mix with heavy metals or strong oxidizers.

  • SAA Transfer: Move the container to the laboratory's Satellite Accumulation Area (SAA). The EPA mandates that SAAs must be at or near the point of generation and under the control of the operator[3].

Protocol B: Disposal of Solid Waste (Powder/Crystals)
  • Collection: Carefully sweep up excess or expired solid compound using a static-free brush and weigh boat. Avoid generating airborne dust.

  • Packaging: Transfer the solid into a sealable glass vial or wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state the full chemical name: "Hazardous Waste: Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (Toxic/Irritant)". Do not use abbreviations or structural formulas, as this violates EPA hazard communication standards[7].

  • CAA Transfer & Destruction: Transfer the sealed waste from the SAA to the facility's Central Accumulation Area (CAA) within the permitted timeframe (e.g., 90 days for Large Quantity Generators)[3]. The waste must be manifested and handed over to a licensed vendor for high-temperature incineration[8].

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent cross-contamination.

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Solid Spills: Do not use water, as this may spread the contaminant. Gently cover the powder with slightly damp inert absorbent material (e.g., sand or vermiculite) to suppress dust generation. Scoop the mixture into a hazardous waste bucket using a non-sparking tool.

  • Liquid Spills: Surround the spill with chemical absorbent pads or universal spill clay. Once absorbed, collect the saturated materials and place them in a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent and water solution, collecting all rinsate as hazardous aqueous waste.

Waste Management Visualization

The following diagram illustrates the logical flow of cyanopyridine waste from generation to final destruction, ensuring compliance with EPA accumulation guidelines.

G Start Waste Generation (Reaction/Excess) Check State of Waste? Start->Check Solid Solid Waste (Collect in HDPE/Glass) Check->Solid Powder/Crystals Liquid Liquid/Solution (Check pH & Compatibility) Check->Liquid Solution/Mixture SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste - Toxic' Solid->SAA Neutralize Quench & Neutralize (Target pH 6-8) Liquid->Neutralize Neutralize->SAA pH Validated CAA Central Accumulation Area (CAA) Max 90/180 Days SAA->CAA Transfer Incineration High-Temp Incineration (RCRA Licensed Facility) CAA->Incineration Final Disposal

Workflow for the safe segregation, accumulation, and disposal of cyanopyridine chemical waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council.[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA).[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262) . Environmental Protection Agency (EPA).[Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager.[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

Comprehensive Safety and Operational Guide: Handling Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate As a highly functionalized building block, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

As a highly functionalized building block, Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate (CAS: 137522-47-5) is frequently utilized in pharmaceutical synthesis and drug discovery pipelines [1]. However, its complex structural motifs—a lipophilic pyridine core, a reactive amino group, and a covalently bound cyano group—demand rigorous operational controls.

This guide provides drug development professionals with a field-proven, mechanistic approach to handling this compound, ensuring laboratory safety through self-validating protocols and authoritative regulatory compliance.

Risk Assessment & Hazard Causality

Before interacting with the chemical, operators must understand the causality behind its hazards to avoid complacency.

  • The Pyridine Core: Pyridine derivatives are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (the outer layer of skin). This can lead to systemic absorption and severe ocular or respiratory irritation.

  • The Amino Group (-NH₂): Free primary amines act as nucleophiles and can bind to skin proteins, acting as potent dermal sensitizers that may trigger allergic contact dermatitis upon repeated exposure.

  • The Cyano Group (-C≡N): While stable under ambient conditions, the nitrile group presents a latent hazard. If subjected to extreme thermal decomposition (e.g., fires) or strong acidic hydrolysis, it can liberate highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).

  • Physical State (Powder): As a fine organic solid, aerosolization during transfer creates both an inhalation hazard and a potential dust deflagration risk if exposed to static discharge.

Quantitative Operational Thresholds

To standardize safety parameters, the following quantitative thresholds must be strictly observed during handling:

ParameterValue / ThresholdOperational Implication
Molecular Weight 205.21 g/mol Required for precise stoichiometric calculations.
Fume Hood Face Velocity 80 – 120 fpmMinimum airflow required to prevent particulate rollback.
Nitrile Glove Thickness ≥ 0.11 mmMinimum barrier thickness to prevent dermal penetration.
Spill Isolation Radius 2.0 metersMinimum evacuation clearance zone during a powder spill.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 standards for hazard assessment[2], the following PPE is mandatory. We do not merely list the equipment; we specify the exact materials required based on the compound's physicochemical properties.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 tight-fitting safety goggles (indirect venting).Prevents fine particulate ingress. Standard safety glasses are insufficient against aerosolized pyridine derivatives, which are severe ocular irritants.
Hand Protection Nitrile gloves (min 0.11 mm thickness), double-gloved.Nitrile provides superior chemical resistance to polar organic solids compared to latex, mitigating the dermal sensitization risk of the amino group.
Respiratory N95 or P100 particulate respirator (if handled outside a closed system).Mitigates inhalation of micro-particulates, preventing respiratory tract irritation and systemic absorption.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with fitted cuffs.Prevents static buildup and protects against flash fires, a critical consideration given the combustible nature of fine organic powders.

Operational Workflow: Handling Protocol

The following step-by-step methodology ensures that every action taken is a self-validating system, minimizing the risk of exposure.

Step 1: Environmental Validation

  • Action: Verify the fume hood is operational.

  • Validation: Check the digital monitor for a face velocity of 80–120 fpm. Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash; it should be drawn steadily inward without violent fluttering.

Step 2: Static Mitigation & Weighing

  • Action: Place a grounded, anti-static weighing boat on the analytical balance. Use an anti-static ionizer gun (e.g., Zerostat) on the boat and the spatula.

  • Rationale: Organic powders possess low minimum ignition energies (MIE). Static discharge from standard plastic spatulas can cause powder dispersion or ignition.

  • Action: Dispense the Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate using a grounded stainless-steel spatula.

Step 3: Secure Transfer

  • Action: Once weighed, place the weighing boat inside a sealable secondary container (e.g., a wide-mouth polypropylene jar) before removing it from the balance enclosure.

  • Validation: Invert the sealed secondary container 45 degrees to ensure no powder escapes before transporting it across the lab to the reaction hood.

Process Visualization

G Start Pre-Operation: PPE Donning & Hood Check Weighing Weighing Protocol: Anti-static Spatula & Enclosed Balance Start->Weighing Verified Transfer Material Transfer: Sealed Secondary Container Weighing->Transfer Reaction Reaction Execution: Fume Hood (Face Velocity >100 fpm) Transfer->Reaction Spill Spill Event Detected? Reaction->Spill Cleanup Spill Management: Absorbent & Decontamination Spill->Cleanup Yes Disposal Waste Disposal: Incineration (EPA Codes) Spill->Disposal No Cleanup->Disposal

Workflow for handling Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate.

Spill Management & Disposal Plan

In the event of a powder spill, standard sweeping will aerosolize the chemical, drastically increasing the inhalation hazard [3]. Execute the following protocol:

Spill Response Protocol:

  • Isolation: Immediately evacuate a 2.0-meter radius around the spill. Lower the fume hood sash to maximize containment.

  • Containment (No Dry Sweeping): Gently cover the spilled powder with a damp, inert absorbent material (e.g., sand or vermiculite lightly misted with water). Rationale: Moisture suppresses dust generation and prevents aerosolization.

  • Collection: Use a non-sparking, conductive scoop to transfer the damp mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a 5% sodium carbonate (soda ash) solution, followed by soap and water. Rationale: Mildly alkaline solutions help hydrolyze and neutralize residual traces of the pyridine derivative.

Disposal Plan: Due to the presence of the cyano (-C≡N) and amino (-NH₂) groups, this compound cannot be disposed of via standard solid waste or aqueous drains.

  • Routing: It must be routed for high-temperature commercial incineration equipped with flue gas scrubbers.

  • Labeling: Label the waste container explicitly: "Hazardous Organic Solid Waste - Contains Cyano-Pyridine Derivatives. Toxic combustion byproducts (HCN, NOx) possible."

References

  • 3-Pyridinecarboxylicacid,6-amino-5-cyano-2-methyl-,ethylester(9CI) — Chemical Substance Information. NextSDS. Available at:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration (OSHA) / eCFR. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at:[Link]

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